molecular formula C22H15FN2O2 B11102943 4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid

4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid

Cat. No.: B11102943
M. Wt: 358.4 g/mol
InChI Key: JIJGTEWINPGDPP-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorophenyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and vacuum sublimation are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid is unique due to its specific combination of functional groups and its imidazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H15FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid

InChI

InChI=1S/C22H15FN2O2/c23-18-12-10-15(11-13-18)20-19(14-4-2-1-3-5-14)24-21(25-20)16-6-8-17(9-7-16)22(26)27/h1-13H,(H,24,25)(H,26,27)

InChI Key

JIJGTEWINPGDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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